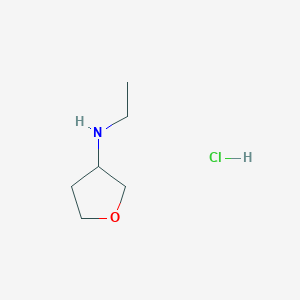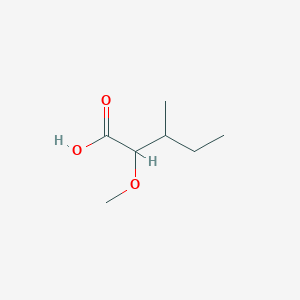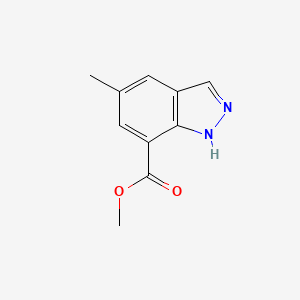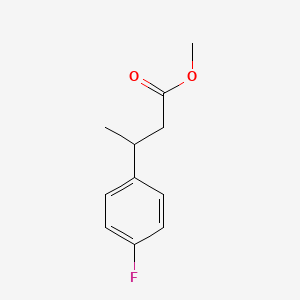
Methyl 3-(4-fluorophenyl)butanoate
Descripción general
Descripción
“Methyl 3-(4-fluorophenyl)butanoate” is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The IUPAC name for this compound is methyl 4-(3-fluorophenyl)butanoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13FO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7H2,1H3 . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
Methyl 3-(4-fluorophenyl)butanoate serves as an important pharmaceutical intermediate. It is typically prepared via the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. Sulfonation can be applied to remove undesired isomers, enhancing the purity of the final product (Fan, 1990).
Polymer Synthesis
In polymer science, it's used in the synthesis of telechelic oligomers with fluorophenyl ketone end groups. The ozonolysis of copolymers containing 4-fluorophenyl butadiene units leads to oligomers useful in various polymer applications (Dix, Ebdon, & Hodge, 1993).
Synthesis of Organic Compounds
It's involved in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, an efficient process catalyzed by 35% HCl in acetic acid. This synthesis is significant for producing various organic compounds, including those used in medicinal chemistry (Wang & Ikemoto, 2005).
Ligand Synthesis
The compound is used in synthesizing aryl-substituted triamidoamine ligands, which are then used to create molybdenum methyl complexes. These complexes have applications in organometallic chemistry and catalysis (Greco, Popa, & Schrock, 1998).
Analytical Chemistry
It's also used in analytical chemistry for the development of fluorescent labeling reagents. These reagents, used in high-performance liquid chromatography, enable the detection and quantification of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(4-fluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMORYYPEXXZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




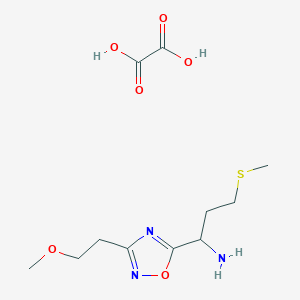
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)

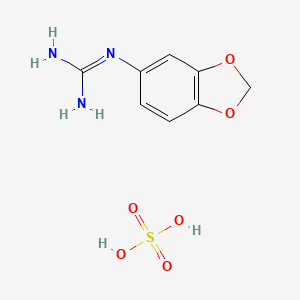

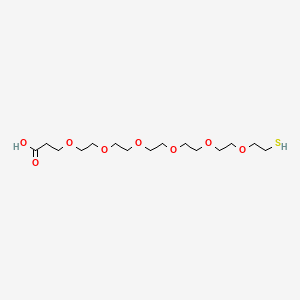
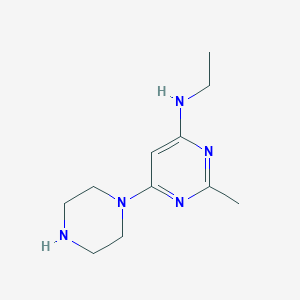
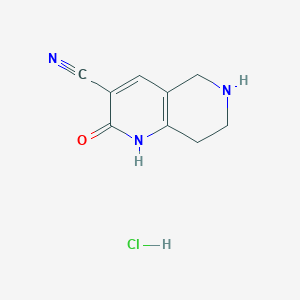
![2-Chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B1432278.png)
